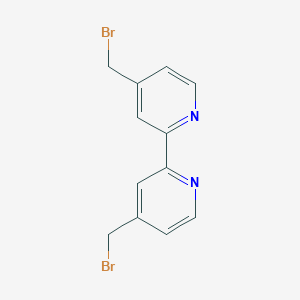

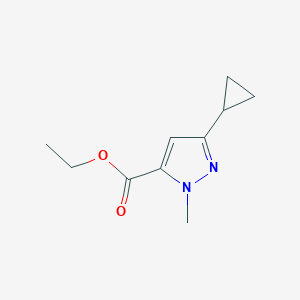

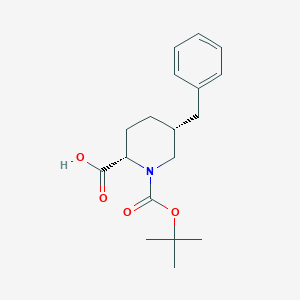

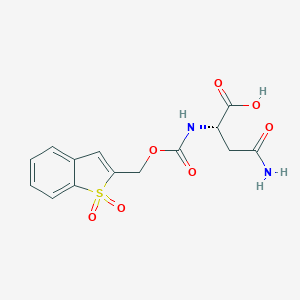

![molecular formula C15H19NO6 B176894 (R)-beta-[[(Tert-butoxy)carbonyl]amino]-1,3-benzodioxole-5-propanoic acid CAS No. 162240-68-8](/img/structure/B176894.png)

(R)-beta-[[(Tert-butoxy)carbonyl]amino]-1,3-benzodioxole-5-propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“®-beta-[[(Tert-butoxy)carbonyl]amino]-1,3-benzodioxole-5-propanoic acid” is a compound that contains a tert-butyloxycarbonyl (Boc) protecting group . The Boc group is a protecting group used in organic synthesis, particularly for amines . The compound also contains a benzodioxole and propanoic acid group .

Chemical Reactions Analysis

The Boc group in the compound can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .

Scientific Research Applications

Use as a Protecting Group in Organic Synthesis

The tert-butyloxycarbonyl (Boc) group in this compound is a commonly used protecting group in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The BOC group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Application in Dipeptide Synthesis

This compound can be used as a starting material in dipeptide synthesis . The tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) derived from this compound can be used with commonly used coupling reagents to form dipeptides .

Use in the Synthesis of Amino Acid Ionic Liquids (AAILs)

This compound can be used to prepare a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) . These ionic liquids have potential applications in various areas of organic synthesis .

Use in the Development of Novel Room-Temperature Ionic Liquids (RTILs)

The compound can be used in the development of novel room-temperature ionic liquids (RTILs) consisting of the 1-ethyl-3-methylimidazolium cation and the anions of commercially available tert-butyloxycarbonyl (Boc)-protected amino acids .

Use in the Synthesis of Protected Amino Acids

The compound can be used in the synthesis of protected amino acids. The Boc group in the compound provides protection for the amino group during synthesis, allowing for selective reactions to occur at other sites on the molecule .

Use in Multistep Organic Synthesis

The multiple reactive groups of this compound can be chemically protected, allowing it to be used in selective or multistep organic synthesis .

Future Directions

The use of Boc-protected amino acid ionic liquids (Boc-AAILs), such as “®-beta-[[(Tert-butoxy)carbonyl]amino]-1,3-benzodioxole-5-propanoic acid”, has been explored in dipeptide synthesis . The Boc-AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents . This suggests potential future directions in peptide synthesis using Boc-AAILs.

Mechanism of Action

Target of Action

The tert-butoxycarbonyl (boc) group is commonly used in organic synthesis as a protecting group for amines . This suggests that the compound may interact with amines in biological systems.

Mode of Action

The compound contains a Boc group, which can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This suggests that the compound may interact with its targets through the addition and removal of the Boc group.

Pharmacokinetics

The boc group is known to be stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis , which suggests that the compound may have good stability and bioavailability.

Action Environment

The stability of the boc group to nucleophilic reagents, hydrogenolysis, and base hydrolysis suggests that the compound may be stable under a variety of environmental conditions.

properties

IUPAC Name |

(3R)-3-(1,3-benzodioxol-5-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO6/c1-15(2,3)22-14(19)16-10(7-13(17)18)9-4-5-11-12(6-9)21-8-20-11/h4-6,10H,7-8H2,1-3H3,(H,16,19)(H,17,18)/t10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOQWIQGAZKFCDC-SNVBAGLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC2=C(C=C1)OCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC2=C(C=C1)OCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-beta-[[(Tert-butoxy)carbonyl]amino]-1,3-benzodioxole-5-propanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

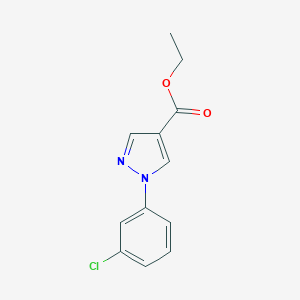

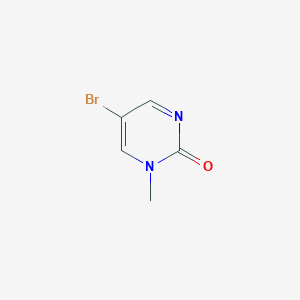

![3,5-Dichlorobenzo[d]isoxazole](/img/structure/B176822.png)